4-Bromo-3-fluoropyridine hydrochloride chemical properties
4-Bromo-3-fluoropyridine hydrochloride chemical properties
An In-depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: Properties, Applications, and Protocols
Introduction
4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic combination of a pyridine core with bromine and fluorine substituents imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic utility, and best practices for handling and application. The presence of fluorine is particularly significant, as its incorporation into molecules can enhance metabolic stability, bioavailability, and binding affinity—key attributes in the development of novel therapeutics and advanced agrochemicals.[1][2]
Core Chemical and Physical Properties
The hydrochloride salt form of 4-Bromo-3-fluoropyridine enhances its stability and modifies its physical properties compared to the freebase. The compound typically appears as a solid, ranging from pale yellow to brown, and its characteristics are summarized below.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1159811-44-5 (for Hydrochloride) | [5] |
| 2546-52-3 (for Freebase) | [3][6][7][8] | |
| Molecular Formula | C₅H₄BrClFN | [9] |
| Molecular Weight | 212.45 g/mol (Hydrochloride) | [9] |
| 175.99 g/mol (Freebase) | [6][8] | |
| Appearance | Solid, semi-solid, or liquid; Pale brown to dark purple | [3][4][10] |
| Boiling Point | 160-169.2 °C (Freebase at 760 mmHg) | [4][9] |
| Density | ~1.707 g/cm³ (Predicted for Freebase) | [4][9] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. The hydrochloride salt form may exhibit different solubility profiles. | [3][11] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) in a freezer at -20°C or refrigerated at 0-8°C. Keep sealed in a dry, well-ventilated place.[4][5][10][12] |
Structural Information and Identification
The precise arrangement of atoms in 4-Bromo-3-fluoropyridine is fundamental to its reactivity. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms create distinct sites for synthetic modification.
-
IUPAC Name: 4-bromo-3-fluoropyridine hydrochloride
-
Synonyms: 3-Fluoro-4-bromopyridine HCl, 4-Bromo-3-fluoropyridinium chloride[8][9]
-
InChI (Freebase): 1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H[3][6][10]
Caption: Structure of 4-Bromo-3-fluoropyridine with Hydrochloride.
Reactivity and Synthetic Applications
4-Bromo-3-fluoropyridine is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[3][7] Its reactivity is governed by the halogen substituents, which can be selectively targeted in various cross-coupling reactions.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[13] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.[1][13]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the fluorine and bromine atoms, makes it susceptible to nucleophilic attack, although this is less common than cross-coupling at the bromine site.
-
Role in Drug Discovery: The fluorinated pyridine motif is highly valued in medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This compound serves as a key starting material for active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer and inflammatory conditions.[1][7]
Caption: General synthetic utility workflow.
Safety, Handling, and Storage
4-Bromo-3-fluoropyridine hydrochloride is classified as a hazardous substance and requires careful handling to minimize risk.
Hazard Identification: [6]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][12][14]
-
Respiratory Irritation: May cause respiratory irritation.[6][12][14]
Incompatible Materials: Strong oxidizing agents and strong bases.[12]
Protocol for Safe Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12][14]
-
Dispensing: Avoid generating dust when handling the solid. Carefully weigh and transfer the material, ensuring containers are promptly resealed.
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it into a suitable, labeled container for disposal.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][14]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[14]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[10][12] The compound is noted to be hygroscopic and air-sensitive.[12][14]
Caption: A workflow for the safe handling of the chemical.
Analytical Characterization (Expected Spectral Data)
While specific spectra depend on the solvent and instrument, the following outlines the expected characteristics for the freebase form, which is often analyzed after neutralization of the salt.
-
¹H NMR: The spectrum would show three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, triplets of doublets, etc.) would be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens, with the carbon atoms bonded to fluorine and bromine showing characteristic shifts and C-F coupling.
-
¹⁹F NMR: A single signal would be present, characteristic of the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would display a characteristic molecular ion peak [M]+. A prominent [M+2]+ peak of nearly equal intensity would be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, self-validating workflow for using 4-Bromo-3-fluoropyridine hydrochloride in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.
Objective: To synthesize a 4-aryl-3-fluoropyridine derivative.
Materials:
-
4-Bromo-3-fluoropyridine hydrochloride
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-fluoropyridine hydrochloride (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[15]
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[15]
-
Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.
References
- Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3.
-
PubChem. 4-Bromo-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. 4-BROMO-3-CHLOROPYRIDINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. Retrieved from [Link]
-
Reddit. (2023). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]
-
SpectraBase. 4-bromopyridine, hydrobromide. Retrieved from [Link]
-
Pathak, R. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]
- 4. 3-Fluoro-4-bromopyridine price,buy 3-Fluoro-4-bromopyridine - chemicalbook [chemicalbook.com]
- 5. 4-bromo-3-fluoropyridine hydrochloride CAS#: 1159811-44-5 [m.chemicalbook.com]
- 6. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 4-Bromo-3-fluoropyridine | 2546-52-3 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. nbinno.com [nbinno.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. rsc.org [rsc.org]
>];
nu [label=
>];
>];
lg [label=
>];
not_stabilized [label="No Resonance Stabilization\nby Ring Nitrogen"];